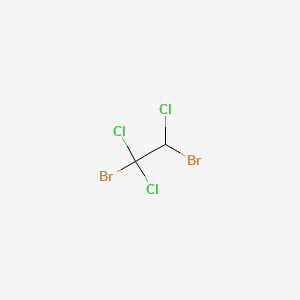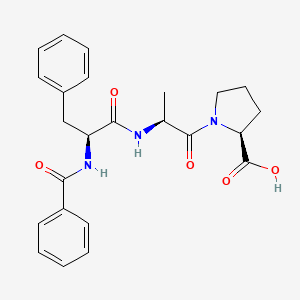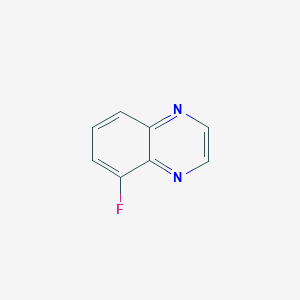
5-Fluorchinoxalin
Übersicht
Beschreibung
5-Fluoroquinoxaline is a chemical compound with the molecular formula C8H5FN2 . It has a molecular weight of 148.14 g/mol . The IUPAC name for this compound is 5-fluoroquinoxaline .
Synthesis Analysis
The synthesis of 5-Fluoroquinoxaline and its derivatives has been a subject of interest in medicinal chemistry . Fluoroquinolones, a class of compounds that includes 5-Fluoroquinoxaline, have been synthesized and evaluated for their antibacterial, antituberculosis, antiproliferative, antiviral, and antifungal properties .Molecular Structure Analysis
The molecular structure of 5-Fluoroquinoxaline consists of a fused benzene and pyrazine ring with a fluorine atom at the 5th position . The InChI code for this compound isInChI=1S/C8H5FN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H . Physical And Chemical Properties Analysis
5-Fluoroquinoxaline is a solid at room temperature . It has a topological polar surface area of 25.8 Ų and a complexity of 140 . It does not have any hydrogen bond donors but has three hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Pharmazeutika: Antimikrobielle Wirkstoffe
5-Fluorchinoxalin wurde als Kernstruktur bei der Entwicklung neuer antimikrobieller Wirkstoffe identifiziert. Seine Einarbeitung in pharmazeutische Verbindungen kann deren Wirksamkeit gegen eine Reihe von pathogenen Bakterien und Pilzen verbessern. Die Fluorgruppe am Chinoxalinring kann die Wechselwirkung des Moleküls mit bakteriellen Enzymen beeinflussen, was möglicherweise zu einer verbesserten Hemmung des bakteriellen Wachstums und Überlebens führt .
Organische Elektronik: Elektrolumineszierende Materialien
Die elektronischen Eigenschaften von this compound machen es zu einem Kandidaten für den Einsatz in organischen Leuchtdioden (OLEDs). Die Verbindung kann als Elektronentransportschicht oder als Teil der emittierenden Schicht in OLED-Strukturen dienen und trägt zur Effizienz und Stabilität dieser Bauelemente bei .
Farbstoffsynthese: Fluoreszierende Farbstoffe
In der Farbstoffsynthese kann this compound zur Herstellung fluoreszierender Farbstoffe verwendet werden. Diese Farbstoffe finden Anwendungen in der Bio-Bildgebung und Diagnostik, wo sie zur Markierung von Proteinen, Nukleinsäuren oder anderen biologischen Molekülen für die Visualisierung unter einem Fluoreszenzmikroskop verwendet werden können .
Krebsforschung: Antitumormittel
Forschungen haben gezeigt, dass Chinoxalinderivate, einschließlich derer mit einem Fluorsubstituenten, vielversprechende Antitumoraktivität aufweisen. Sie können als Kinaseinhibitoren wirken und die Signalwege stören, auf die sich Krebszellen für Proliferation und Überleben verlassen .
Landwirtschaftliche Chemie: Pflanzenvirushemmer
5-Fluorchinoxalinderivate wurden als Inhibitoren von Pflanzenviren untersucht und bieten ein potenzielles Werkzeug zum Schutz von Nutzpflanzen vor Virusinfektionen. Die Fähigkeit der Verbindung, die Virusreplikation zu stören, könnte genutzt werden, um die Pflanzenresistenz gegen Krankheiten zu verbessern .
Grüne Chemie: Synthesemethoden
Die Synthese von this compound selbst ist Gegenstand von Forschung im Bereich der Grünen Chemie. Wissenschaftler entwickeln nachhaltigere und kostengünstigere Methoden zur Herstellung dieser Verbindung, um die Umweltbelastung zu minimieren und die Abhängigkeit von gefährlichen Reagenzien zu verringern .
Safety and Hazards
Zukünftige Richtungen
Fluoroquinolones, including 5-Fluoroquinoxaline, are promising synthetic classes of antimicrobial agents with broad-spectrum and potent activity . They have been studied for their potential in treating various diseases, including infectious diseases caused by bacteria, fungi, and viruses . Future research may focus on developing new fluoroquinolone derivatives with improved properties and exploring their potential applications in antitubercular and anticancer therapies .
Wirkmechanismus
Target of Action
5-Fluoroquinoxaline, like other fluoroquinolones, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination . By targeting these enzymes, 5-Fluoroquinoxaline disrupts these essential processes, leading to bacterial cell death .
Mode of Action
5-Fluoroquinoxaline interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of drug, enzyme, and DNA, which blocks the progress of the replication fork . This interruption of DNA replication and transcription processes leads to the death of the bacterial cell .
Biochemical Pathways
The biochemical pathways affected by 5-Fluoroquinoxaline are those involved in DNA replication and transcription . By inhibiting DNA gyrase and topoisomerase IV, 5-Fluoroquinoxaline prevents the supercoiling and relaxation of DNA, processes that are essential for DNA replication and transcription . The disruption of these pathways leads to the cessation of these vital cellular processes and ultimately to bacterial cell death .
Pharmacokinetics
They are well absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted via the kidneys . These properties contribute to their broad-spectrum antibacterial activity and their efficacy in treating various infections .
Result of Action
The primary result of 5-Fluoroquinoxaline’s action is the inhibition of bacterial growth and proliferation . By disrupting DNA replication and transcription, 5-Fluoroquinoxaline causes bacterial cell death, thereby helping to clear bacterial infections .
Action Environment
Fluoroquinolones, including 5-Fluoroquinoxaline, are ubiquitous in the environment due to their widespread use and persistence . Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of fluoroquinolones . Furthermore, the presence of fluoroquinolones in the environment can contribute to the development of bacterial resistance, which is a significant concern for the continued effectiveness of this class of antibiotics .
Biochemische Analyse
Biochemical Properties
It is known that quinoxalines, the family to which 5-Fluoroquinoxaline belongs, can interact with various enzymes and proteins
Cellular Effects
It is known that quinoxalines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Metabolic Pathways
It is known that quinoxalines can interact with various enzymes and cofactors
Eigenschaften
IUPAC Name |
5-fluoroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCYVCLBSVVQDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349151 | |
| Record name | 5-fluoroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77130-30-4 | |
| Record name | 5-fluoroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoroquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-3-hydroxy-N-phenyl-](/img/structure/B1596128.png)

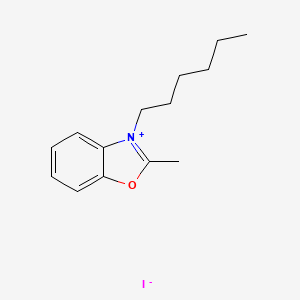

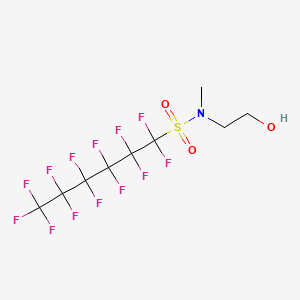
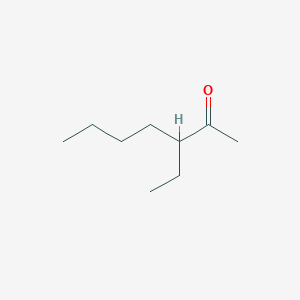
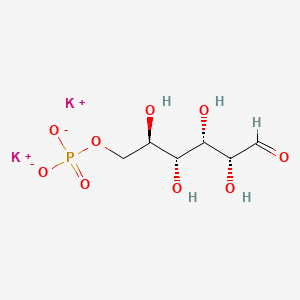

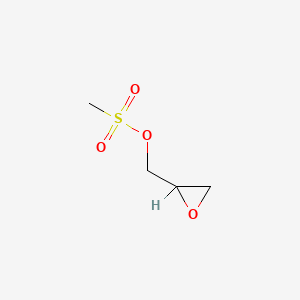

![5-[(3-Carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-[4-(diethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B1596143.png)
